Furan-2-yl(5-hydroxy-4-{[4-(phenylcarbonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-yl(5-hydroxy-4-{[4-(phenylcarbonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Sonogashira-Cacchi reaction conditions, which facilitate the coupling of various intermediates to form the desired benzofuran derivative . The reaction typically requires palladium catalysts and copper co-catalysts under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(5-hydroxy-4-{[4-(phenylcarbonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan and benzofuran rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furan and benzofuran rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,5-dione derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Furan-2-yl(5-hydroxy-4-{[4-(phenylcarbonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of furan-2-yl(5-hydroxy-4-{[4-(phenylcarbonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- Furan-2-yl(5-hydroxy-1-benzofuran-3-yl)methanone
- 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one
Uniqueness
Furan-2-yl(5-hydroxy-4-{[4-(phenylcarbonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone is unique due to its complex structure, which combines multiple pharmacophores in a single molecule. This structural complexity allows it to interact with various biological targets, making it a versatile compound for research and therapeutic applications.
Properties
Molecular Formula |
C25H22N2O5 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[4-[[3-(furan-2-carbonyl)-5-hydroxy-1-benzofuran-4-yl]methyl]piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C25H22N2O5/c28-20-8-9-21-23(19(16-32-21)24(29)22-7-4-14-31-22)18(20)15-26-10-12-27(13-11-26)25(30)17-5-2-1-3-6-17/h1-9,14,16,28H,10-13,15H2 |
InChI Key |
SRPRKSIARFRQEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=CO4)O)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.